molecular formula C6H10ClFN2 B1447728 4-Fluoropiperidine-4-carbonitrile hydrochloride CAS No. 1374653-45-8

4-Fluoropiperidine-4-carbonitrile hydrochloride

Cat. No. B1447728
M. Wt: 164.61 g/mol
InChI Key: QOQYSOZDWFCZDO-UHFFFAOYSA-N
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Description

4-Fluoropiperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C6H10ClFN2 and a molecular weight of 164.61 . It is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for 4-Fluoropiperidine-4-carbonitrile hydrochloride is 1S/C6H9FN2.ClH/c7-6(5-8)1-3-9-4-2-6;/h9H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Fluoropiperidine-4-carbonitrile hydrochloride is a powder . It has a molecular weight of 164.61 .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Synthetic Routes and Building Blocks : Research has demonstrated the synthesis of 3-Aminomethyl-3-fluoropiperidines, highlighting their significance as building blocks in medicinal chemistry. These compounds were obtained through a series of reactions, including fluorination and ring closure, to yield 1-alkyl-3-fluoro-2-oxopiperidine-3-carbonitriles, which, after reduction, provided the desired 3-aminomethyl-3-fluoropiperidines in good yields (Van Hende et al., 2009).

Aza-Prins Cyclization for 4-Fluoropiperidines : A study on the synthesis of 4-fluoropiperidines via aza-Prins cyclization presented a cost-effective and convenient method for preparing these compounds with high cis-selectivity. This methodology underscores the versatility of 4-fluoropiperidine derivatives in synthesizing complex molecular structures (Yadav et al., 2010).

Bioorganic Chemistry and Drug Discovery

Antiproliferative Properties : The synthesis and characterization of benzochromene derivatives have shown increased Bax/Bcl-2 ratio and caspase-dependent apoptosis in colorectal cancer cell lines, indicating potential chemotherapeutic applications. Specifically, 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile demonstrated potent cytotoxic activity against HT-29 cells, suggesting its value in colon cancer treatment (Ahagh et al., 2019).

Chemistry of Heterocyclic Compounds

Energetic Properties and Synthesis : Research on tetraazidopyridine-4-carbonitrile, obtained through nucleophilic substitution of fluorine atoms in tetrafluoropyridine-4-carbonitrile, explored its structural, energetic properties, and impact sensitivity. This study provides insights into the synthesis and potential applications of fluorinated pyridine derivatives in materials science (Chapyshev et al., 2017).

Organic Synthesis and Fluorinated Compounds

Synthons for Medicinal Chemistry : The preparation of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides through double fluorination illustrates their utility as synthons in medicinal chemistry, particularly for dipeptidyl peptidase IV inhibitors. This research demonstrates the applicability of fluorinated synthons in developing novel therapeutic agents (Singh & Umemoto, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed or in contact with skin, can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-fluoropiperidine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2.ClH/c7-6(5-8)1-3-9-4-2-6;/h9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQYSOZDWFCZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoropiperidine-4-carbonitrile hydrochloride

CAS RN

1374653-45-8
Record name 4-fluoropiperidine-4-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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